molecular formula C11H9N3O2 B2770857 2-(1-Methyl-2,4-dioxo-1,3-dihydroquinazolin-3-yl)ethanenitrile CAS No. 1246652-53-8

2-(1-Methyl-2,4-dioxo-1,3-dihydroquinazolin-3-yl)ethanenitrile

Cat. No. B2770857
M. Wt: 215.212
InChI Key: ZASBDNOFRCTFEU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of this compound involves several methodologies that have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Unfortunately, multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents have limited their full potential as a versatile fragment . Recently, use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves intermolecular hydrogen bonding, which is the force that governs the occurrence of these two conformers together with steric force in the crystal pack .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The crude product was obtained by filtration and then washed in sequence with water and EtOAc to give a solid, which was recrystallized from the mixture solution of acetone and water .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 188–190°C . Its IR (KBr, ν, cm −1) is 3356, 1671, 1610, 1507, 1484, 1230, 1210 .

properties

IUPAC Name

2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBDNOFRCTFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile

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